![molecular formula C16H22N2O2 B13457287 (4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester](/img/structure/B13457287.png)
(4-Amino-bicyclo[2.2.2]oct-1-yl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{4-aminobicyclo[222]octan-1-yl}carbamate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate typically involves the reaction of benzylidene acetone with thiocyanates derived from secondary amines in a one-pot reaction. This process yields 4-aminobicyclo[2.2.2]octan-2-ones, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot reaction method mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to interact with enzymes and other proteins in a manner similar to other bicyclic compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate
- Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Uniqueness
Benzyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate is unique due to its specific functional groups and the benzyl moiety, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a different set of reactivity and interaction profiles, making it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c17-15-6-9-16(10-7-15,11-8-15)18-14(19)20-12-13-4-2-1-3-5-13/h1-5H,6-12,17H2,(H,18,19) |
InChI Key |
IGUAZWDLXURGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


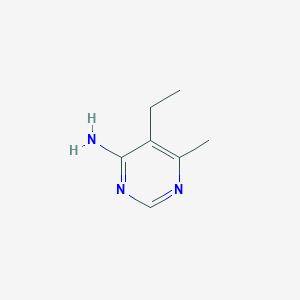
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
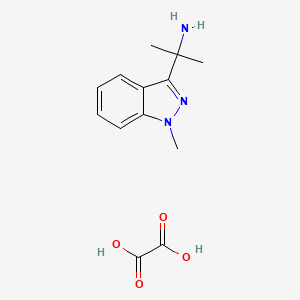
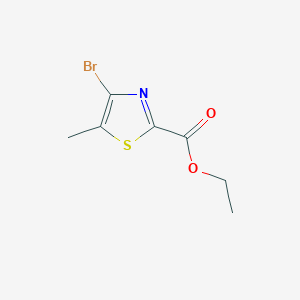
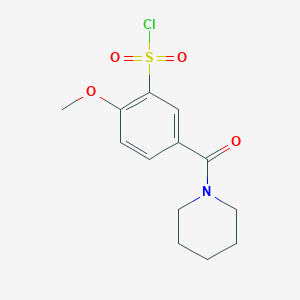
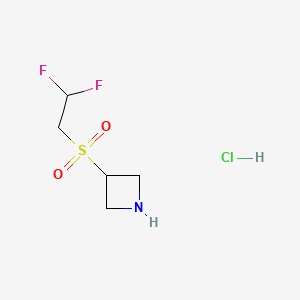
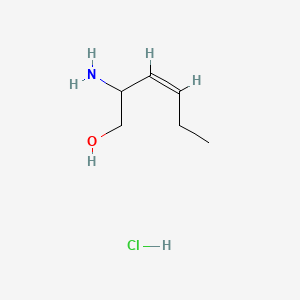
![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
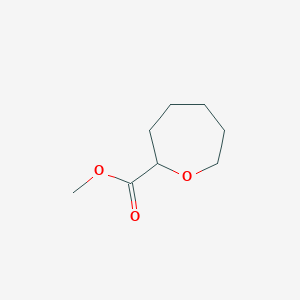
![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)
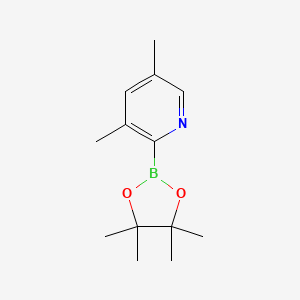

![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)
